4-chloro-2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Overview
Description
“4-chloro-2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine” is a chemical compound with the molecular formula C12H15ClN2O . It is a pyrimidine derivative, which is a class of organic compounds that are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a cyclopropyl group, a chlorine atom, and a tetrahydro-2H-pyran-4-yl group .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Pyrimidine derivatives, including 4-chloro-2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, have been extensively studied for their potential in heterocyclic synthesis and biological activities. These compounds are valuable in the development of new molecules with expected biological activity, as evidenced by the synthesis of various pyrimidine, pyranopyridine, and pyranopyrimidine derivatives (Elian, Abdelhafiz, & Abdelreheim, 2014).
Drug Design and Pharmacological Potential
Pyrimidine-based compounds, such as this compound, are gaining attention in drug design due to their pharmacological therapeutic potentials. These compounds have been incorporated into various scaffolds, showing potential for new drug discovery, particularly in the context of AIDS chemotherapy (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).
Clinical Trials and Cognitive Disorders
Pyrimidine derivatives have been identified as selective inhibitors in clinical trials, particularly for cognitive disorders. For instance, PF-04447943, a novel PDE9A inhibitor, was developed using a structure-based drug design that incorporates pyrimidine derivatives. This compound has shown procognitive activity in rodent models and is well-tolerated in human clinical trials (Verhoest et al., 2012).
Structural Studies and Crystallography
The structural aspects of pyrimidine derivatives, including this compound, are significant for understanding their physical and chemical properties. Studies have been conducted to examine their molecular structure using techniques like X-ray crystallography, elucidating the conformation and interactions of such compounds (Kanchanadevi et al., 2011).
Anticonvulsive Activity
Some pyrimidine derivatives have been investigated for their anticonvulsive properties. Research has focused on developing methods for preparing amino, alkoxy, and alkylsulfanyl derivatives of pyrimidines and testing their efficacy as anticonvulsants (Dashyan, Paronikyan, Noravyan, & Paronikyan, 2016).
Future Directions
The future directions for research on “4-chloro-2-cyclopropyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidine” and similar compounds could include exploring their potential biological activities and applications in medicinal chemistry. Further studies could also investigate their synthesis and chemical properties .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(oxan-4-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-7-10(8-3-5-16-6-4-8)14-12(15-11)9-1-2-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEKMVWTGAIFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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